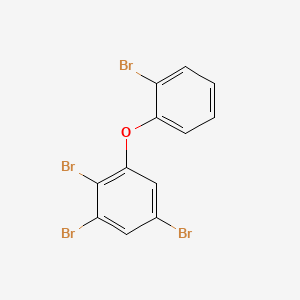

2,2',3,5-Tetrabromodiphenyl ether

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,5-tribromo-3-(2-bromophenoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br4O/c13-7-5-9(15)12(16)11(6-7)17-10-4-2-1-3-8(10)14/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKMQHSYDVDIECC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=C(C(=CC(=C2)Br)Br)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50879869 | |

| Record name | BDE-43 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446254-19-9 | |

| Record name | 2,2',3,5-Tetrabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BDE-43 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,5-TETRABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DBE4O7408D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Spatiotemporal Distribution of Tetrabromodiphenyl Ethers

Biota Accumulation and Compartmentalization in Ecosystems (excluding human tissue)

Plant Uptake and Distribution of 2,2',3,5-Tetrabromodiphenyl ether

Following a comprehensive review of available scientific literature, no specific research findings or data on the plant uptake and distribution of the chemical compound This compound were identified.

Studies on the environmental fate of polybrominated diphenyl ethers (PBDEs) in plants have predominantly focused on other, more commonly detected congeners, such as 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) and decabromodiphenyl ether (BDE-209). nih.govmdpi.comepa.govfrontiersin.org Research into these related compounds indicates that factors such as the level of bromination, the plant species, and soil characteristics can influence uptake and translocation. nih.govepa.gov For instance, some studies have shown that lower-brominated PBDEs are more readily absorbed by plants. mdpi.com However, without specific studies on the this compound isomer, it is not possible to provide detailed information on its specific behavior in plant systems.

Consequently, data tables and detailed research findings concerning the uptake, accumulation, and distribution of this compound in various plant tissues (roots, stems, leaves) are not available.

Sources, Emissions, and Environmental Release Pathways of Tetrabromodiphenyl Ethers

Anthropogenic Origins of Release

The primary sources of tetrabromodiphenyl ethers in the environment are anthropogenic. These compounds are not naturally occurring and their presence is a direct result of industrial production and use.

Tetrabromodiphenyl ethers, including the 2,2',3,5- congener, are not typically produced as individual chemicals but rather as components of commercial PBDE mixtures. The most relevant of these mixtures is commercial pentabromodiphenyl ether (PentaBDE). wikipedia.org Although named "PentaBDE," this commercial product is a mixture of various PBDE congeners, with tetrabromodiphenyl ethers and pentabromodiphenyl ethers being significant components. wikipedia.org For instance, the major congeners in PentaBDE mixtures are often BDE-47 (2,2',4,4'-tetrabromodiphenyl ether) and BDE-99 (2,2',4,4',5-pentabromodiphenyl ether). wikipedia.org

These flame retardant mixtures have been incorporated into a wide array of products to meet fire safety standards. Key applications include:

Polyurethane Foam: Used extensively in furniture padding and upholstery. nih.gov

Plastics: Incorporated into the casings of consumer electronics like televisions and computers. ontosight.aiepa.gov

Textiles: Applied to fabrics and back-coatings for draperies. sigmaaldrich.comontosight.aiepa.gov

Construction Materials: Used in insulation and other building materials. nih.gov

The production of these commercial mixtures and their subsequent use in manufacturing consumer goods represent a significant pathway for the release of tetrabromodiphenyl ethers into the environment. While global production of PentaBDE and another mixture, OctaBDE, was voluntarily phased out in the United States in 2004 and is now restricted under the Stockholm Convention, a large reservoir of products containing these chemicals remains in use and circulation. akaction.orgwikipedia.org

Table 1: Common Applications of Commercial PBDE Mixtures Containing Tetrabromodiphenyl Ethers

| Application Area | Specific Products | PBDE Mixture Commonly Used |

|---|---|---|

| Furniture | Flexible polyurethane foam for padding, upholstery | PentaBDE |

| Electronics | Plastic housings for TVs, computers, small appliances | PentaBDE, OctaBDE, DecaBDE |

| Textiles | Draperies, upholstery, carpets | PentaBDE, DecaBDE |

| Automotive | Car seats, dashboards | DecaBDE |

Electronic waste, or e-waste, is a major source of PBDE release into the environment. nih.gov Electronics such as computers, televisions, and mobile phones contain printed circuit boards, cables, and plastic casings treated with flame retardants. nih.gov During the lifecycle of these products, particularly at the end-of-life stage, the PBDEs within them are released.

E-waste recycling and dismantling sites, especially informal or unregulated facilities, are significant hotspots for environmental contamination. nih.govepa.gov Activities such as shredding, burning, and manual dismantling of electronic components release PBDE-laden dust and fumes into the air, soil, and water. nih.govepa.gov Studies conducted at e-waste recycling sites have shown substantially higher concentrations of various PBDEs, including tetrabromodiphenyl ethers, in environmental samples and in the bodies of workers compared to control sites. nih.govepa.gov The intensity of the recycling activities correlates with the concentration of chemicals found, with burning sites showing the highest levels of contamination. epa.gov Even in regulated e-waste facilities, while pollution is lower than in informal sites, contamination can still be comparable to other urban and industrial areas. nih.gov

Table 2: PBDE Congeners Frequently Detected at E-Waste Sites

| Congener | Common Name | Significance at E-waste Sites |

|---|---|---|

| BDE-47 | 2,2',4,4'-Tetrabromodiphenyl ether | A dominant congener found in environmental media and human tissues at recycling sites. nih.govnih.gov |

| BDE-99 | 2,2',4,4',5-Pentabromodiphenyl ether | Frequently detected alongside BDE-47. nih.gov |

| BDE-153 | 2,2',4,4',5,5'-Hexabromodiphenyl ether | Another primary congener identified in human samples from these locations. nih.gov |

| BDE-209 | Decabromodiphenyl ether | The main component of the DecaBDE mixture, often found in high concentrations in dust and soil. nih.gov |

PBDEs, including tetrabromodiphenyl ethers, are used as additive flame retardants. This means they are physically mixed with the polymer matrix of a product rather than being chemically bound to it. nih.gov This physical mixture creates a greater potential for the chemicals to escape from the products over time.

Two primary mechanisms for this release are leaching and volatilization:

Volatilization: PBDEs can slowly evaporate from the surface of products into the surrounding air. This process contributes to the presence of PBDEs in indoor air and dust. Household dust is recognized as a significant pathway for human exposure to these chemicals. nih.gov

Leaching: The chemicals can also leach out of products, particularly when they are exposed to water or when the product matrix begins to degrade. This is a concern for the disposal of PBDE-containing products in landfills, where leaching can contaminate soil and groundwater.

The continuous, slow release from the vast number of consumer goods in homes, offices, and vehicles constitutes a chronic source of tetrabromodiphenyl ether emissions into the environment. nih.gov

Non-Point Source Contributions and Diffuse Emissions

Beyond direct industrial releases and e-waste processing, tetrabromodiphenyl ethers enter the environment from diffuse, non-point sources. These emissions are widespread and not traceable to a single, identifiable origin. They result from the lifecycle of countless consumer products that contain these flame retardants.

Sources of diffuse emissions include:

Atmospheric Deposition: PBDEs that have volatilized into the atmosphere can be transported over long distances and then deposited onto soil and into bodies of water through wet (rain, snow) and dry deposition. nih.gov This makes them ubiquitous environmental contaminants, found even in remote regions.

Wastewater and Sewage Sludge: PBDEs from household products can be washed into wastewater systems. While wastewater treatment plants can remove a portion of these chemicals, the remainder is discharged in effluent into rivers and lakes. researchgate.net The PBDEs that are removed often concentrate in sewage sludge, which may then be applied to agricultural land as fertilizer, introducing the contaminants into the soil. nih.gov

Landfill Leachate: As products containing PBDEs degrade in landfills, the chemicals can leach into the landfill's liquid collection system (leachate), posing a risk of groundwater contamination if not properly contained and treated.

These diffuse pathways contribute to the widespread, low-level contamination of various environmental compartments, including air, water, soil, and sediment, making tetrabromodiphenyl ethers persistent and omnipresent pollutants. nih.gov

Environmental Fate and Transformation Mechanisms of Tetrabromodiphenyl Ethers

Degradation Pathways in Environmental Media

The degradation of BDE-49 in the environment is a slow process, contributing to its persistence. However, several pathways, including reductive debromination, oxidative degradation, and biodegradation, can lead to its transformation, often resulting in the formation of lower-brominated, and sometimes more toxic, congeners.

Reductive debromination is a significant degradation pathway for PBDEs, particularly in anaerobic environments such as sediments and sludge. acs.org This process involves the removal of bromine atoms, leading to the formation of diphenyl ether. While specific studies focusing solely on the reductive debromination of BDE-49 are limited, research on similar tetrabromodiphenyl ether congeners like BDE-47 provides insights into the potential mechanisms.

For instance, studies on BDE-47 have shown that anaerobic microorganisms, particularly Dehalococcoides species, can mediate reductive debromination. nih.govacs.org This process is often sequential, with the removal of bromine atoms occurring one by one. The position of the bromine atoms on the diphenyl ether structure influences the rate and pathway of debromination.

In a broader context, the reductive debromination of higher brominated PBDEs, such as deca-BDE (BDE-209), can be a source of BDE-49 in the environment. nih.gov This transformation has been observed in various environmental matrices and biota.

The following table summarizes findings from studies on the reductive debromination of related PBDEs, which can be indicative of the potential fate of BDE-49.

| PBDE Congener | Environment/System | Key Findings |

| Penta- and Tetra-BDE mixture | Soil microcosms | Partial or complete debromination observed in 7 out of 24 microcosms within 90 days. nih.gov |

| BDE-209 | Anaerobic sediment microcosms | Half-life of over a decade, with formation of nona-, octa-, hepta-, and hexa-PBDEs. acs.org |

| BDE-47, BDE-99, BDE-100 | Coculture of Dehalococcoides and Desulfovibrio spp. | 88–100% removal, with an average debromination rate of 36.9 nM/day for BDE-47. acs.org |

Oxidative degradation processes, such as those involving hydroxyl radicals, can also contribute to the transformation of PBDEs. acs.org These reactions are more likely to occur in aerobic environments and can be initiated by sunlight (photolysis) or through advanced oxidation processes (AOPs) used in water treatment.

Research on the oxidative degradation of decabromodiphenyl ether (BDE-209) by potassium permanganate (B83412) has shown that the primary pathways include the cleavage of the ether bond to form pentabromophenol (B1679275) and direct oxidation of the benzene (B151609) ring, leading to hydroxylated PBDEs. acs.org While specific data for BDE-49 is scarce, it is plausible that similar oxidative pathways could occur.

One study on the flame-retardant BDE-49's effect on brain mitochondria noted that the compound can lead to increased oxidative/nitrative stress within cells, suggesting its interaction with reactive oxygen species. nih.gov This intracellular oxidative stress could be considered a form of degradation, albeit within a biological system.

Microbial and fungal degradation are crucial processes in the environmental breakdown of persistent organic pollutants like BDE-49. Both aerobic and anaerobic microorganisms have been shown to degrade various PBDEs.

Anaerobic biodegradation often proceeds through reductive debromination, as discussed earlier. acs.orgnih.gov Aerobic biodegradation, on the other hand, can involve different enzymatic pathways. For example, some bacteria can utilize PBDEs as a carbon source, leading to the cleavage of the ether bond and subsequent mineralization. nih.gov

Fungal degradation has also been investigated for PBDEs. White-rot fungi, for instance, are known to produce extracellular enzymes that can degrade a wide range of organic pollutants. Studies on the degradation of BDE-47 by Pycnoporus sanguineus have identified hydroxylated PBDEs and bromophenols as degradation products. nih.gov

The table below presents findings from biodegradation studies on related PBDEs.

| PBDE Congener | Organism/System | Key Findings |

| BDE-209 | Stenotrophomonas sp. strain WZN-1 (aerobic) | 55.15% degradation of 65 μg/L BDE-209 in 30 days. Proposed pathways include debromination, hydroxylation, and ring opening. nih.gov |

| BDE-47 | Pycnoporus sanguineus (fungus) | Degradation rate of up to 60.79% in the presence of copper ions. Formation of hydroxylated PBDEs and bromophenols. nih.gov |

| Penta- and Tetra-BDE mixture | Dehalococcoides mccartyi strain TZ50 | Complete debromination to diphenyl ether within 2 weeks. nih.gov |

Photolytic and Chemical Stability Assessments

BDE-49 exhibits high chemical stability, a property that contributes to its persistence in the environment. nih.gov PBDEs, in general, are resistant to degradation under normal environmental conditions.

Photolysis, or degradation by sunlight, is a potential abiotic degradation pathway for PBDEs. The rate of photolysis is influenced by factors such as the presence of sensitizers (e.g., humic acids in water) and the environmental matrix (e.g., water, soil, or air). mdpi.comresearchgate.net

Studies on decabromodiphenyl ether (BDE-209) in soil suspensions have shown that it can be degraded by UV irradiation, with the primary pathway being stepwise debromination. mdpi.com The presence of humic acid can inhibit photodegradation due to light shielding and quenching of reactive species. mdpi.com While direct photolysis data for BDE-49 is limited, it is expected to undergo similar photodegradation processes, potentially leading to the formation of lower-brominated and more bioavailable congeners.

Transport Dynamics: Volatilization, Adsorption, and Leaching

The transport of BDE-49 in the environment is governed by its physicochemical properties, including its low water solubility and high lipid solubility. ontosight.ai These properties influence its partitioning between different environmental compartments.

Adsorption to soil and sediment particles is a major process for hydrophobic compounds like BDE-49. Due to its low water solubility and high octanol-water partition coefficient, BDE-49 is expected to bind strongly to organic matter in soil and sediment. This process reduces its bioavailability and mobility in the environment.

Leaching , the movement of a substance through the soil with water, is generally not considered a significant transport pathway for BDE-49 due to its strong adsorption to soil particles. nih.gov However, the presence of co-solvents or dissolved organic matter in water could potentially enhance its mobility.

Bioaccumulation, Biotransformation, and Trophic Transfer of Tetrabromodiphenyl Ethers

Bioaccumulation Potential in Ecological Receptors

BDE-49, like other polybrominated diphenyl ethers (PBDEs), is recognized for its tendency to bioaccumulate in a variety of organisms. This accumulation is observed across different ecological receptors, from microorganisms to top predators.

Studies have demonstrated that BDE-49 is taken up and accumulates in organisms at the base of the food web. For instance, in a laboratory setting simulating an aquatic food chain, the green algae Scenedesmus obliquus was shown to absorb BDE-49 from its environment. This accumulated BDE-49 was then transferred to Daphnia magna, a small crustacean that feeds on the algae. This research highlights that BDE-49 can bioaccumulate and be transferred from primary producers to primary consumers.

In a German freshwater ecosystem, BDE-49 was one of only two PBDE congeners detected in all samples collected from the food web, which included plankton, mussels, and various fish species. d-nb.info

The bioaccumulation of chemical compounds like BDE-49 is significantly influenced by their physicochemical properties, most notably their hydrophobicity. Hydrophobicity, often measured as the n-octanol-water partition coefficient (Kow), describes a substance's tendency to dissolve in fats and oils rather than water. nih.gov PBDEs are hydrophobic chemicals, which contributes to their potential to biomagnify in food chains. nih.gov

The rate of chemical metabolism within an organism and the temporal variability of the chemical's concentration in the environment are also dominant factors that affect bioaccumulation. nih.gov While factors like food web structure and spatial variability of chemical concentrations are relevant, they are considered to have a lesser impact on the fundamental kinetics of bioaccumulation. nih.gov For PBDEs in general, congeners with fewer bromine atoms are often more readily bioaccumulated than those with more bromine atoms.

Biotransformation to Hydroxylated and Methoxylated Metabolites

Once inside an organism, BDE-49 does not always remain in its original form. It can undergo biotransformation, a process where the organism's metabolic systems modify the chemical structure, leading to the formation of metabolites such as hydroxylated (OH-PBDEs) and methoxylated (MeO-PBDEs) derivatives. mdpi.com In some cases, these metabolites can be more biologically active than the parent compound. nih.govnih.gov

The metabolism of PBDEs, including BDE-49, is primarily carried out by enzyme systems within the organism. In fish, the cytochrome P450 (CYP) enzyme system is known to be involved in the metabolism of BDE-47, a closely related compound, and this is indicative of the pathways that may also affect BDE-49. nih.gov In wheat, exposure to BDE-47 led to the upregulation of genes that code for metabolizing enzymes, including cytochrome P450s and glutathione (B108866) S-transferases, which resulted in the formation of OH-PBDEs. nih.gov

In chickens, the metabolism of BDE-47 involves processes of oxidation and debromination, leading to hydroxylated metabolites. acs.org While specific studies on BDE-49 metabolism in a wide range of non-human organisms are limited, the metabolic pathways observed for other tetrabromodiphenyl ethers provide a strong indication of the likely enzymatic processes involved.

A key biotransformation process for PBDEs is debromination, where bromine atoms are removed from the molecule. This can result in the formation of lower-brominated congeners. For example, in vitro studies using liver microsomes from fish have shown that some PBDE congeners can be debrominated, although BDE-49 itself was not found to be metabolized in the species tested (rainbow trout, common carp, and Chinook salmon). nih.gov However, other research has shown that BDE-47 can be debrominated to form BDE-17 and BDE-28 in certain microbial cultures. nih.gov The formation of BDE-28 from BDE-47 involves the removal of an ortho-bromine, while the formation of BDE-17 requires the removal of a meta-bromine. nih.gov

Trophic Magnification and Food Web Dynamics

Trophic magnification is the process by which the concentration of a substance increases in organisms at successively higher levels in a food web. BDE-49 has been shown to undergo trophic magnification.

In a study of the marine food web in Bohai Bay, China, a significant positive relationship was found between the concentration of BDE-49 and the trophic level of the organisms. nih.govresearchgate.net The trophic magnification factor (TMF) for BDE-49 was determined to be greater than 1, with a 99% probability, indicating that it biomagnifies in this food web. nih.govresearchgate.net Similarly, an investigation in a German freshwater lake found a TMF of 1.7 for BDE-49, confirming its magnification in that ecosystem. d-nb.info For fish specifically, BDE-47 and the congener group BDE-49+71 have shown the highest trophic magnification factors. researchgate.net This consistent finding across different aquatic environments underscores the potential for BDE-49 to accumulate to higher concentrations in predator species. d-nb.infonih.govresearchgate.netresearchgate.net

Accumulation in Higher Trophic Levels (e.g., top predatory wildlife)

No studies were identified that specifically measure the concentration of 2,2',3,5-Tetrabromodiphenyl ether in the tissues of top predatory wildlife.

Ecological Modeling of Trophic Transfer

No ecological models have been developed or published that specifically assess the trophic transfer and biomagnification of this compound through food webs.

It is crucial to differentiate between different isomers of polybrominated diphenyl ethers (PBDEs) as their physicochemical properties, and consequently their environmental fate and toxicological profiles, can vary significantly. Extrapolating data from other, more well-studied isomers like BDE-47 to this compound would not be scientifically accurate or responsible.

Further research is required to understand the specific environmental behavior and potential for bioaccumulation of this compound. Without such dedicated studies, a scientifically robust and accurate article on this specific compound, as per the user's instructions, cannot be produced.

Ecological Implications and Ecotoxicological Research of Tetrabromodiphenyl Ethers

Observed Ecological Effects on Aquatic Ecosystems

Aquatic environments are significant sinks for persistent organic pollutants like BDE-49, leading to potential exposure and adverse effects on a wide range of aquatic organisms.

Impacts on Photosynthetic Organisms (e.g., microalgae, mangrove plants)

Research on the specific impacts of 2,2',3,5-Tetrabromodiphenyl ether on photosynthetic organisms is still an emerging field. While extensive studies have detailed the photosynthetic toxicity of other PBDE congeners, such as BDE-47, which can cause damage to chloroplasts and mitochondrial membranes in algae, specific data for BDE-49 is less comprehensive. nih.gov

For mangrove plants, which are crucial coastal ecosystem engineers, exposure to certain PBDEs has been shown to affect photosynthetic performance. For instance, studies on the mangrove species Kandelia obovata have demonstrated that another tetrabromodiphenyl ether, BDE-47, can inhibit photosynthetic capacity, decrease stomatal density, and cause damage to the chloroplast ultrastructure. mdpi.comnih.govresearchgate.net While these findings highlight the vulnerability of mangrove photosynthesis to PBDEs, direct research on the effects of BDE-49 is needed to ascertain its specific impact.

Effects on Invertebrate and Fish Species

The effects of this compound have been investigated in fish, particularly in the context of developmental toxicity. Studies using the zebrafish (Danio rerio) model have revealed that exposure to BDE-49 can lead to significant developmental abnormalities. nih.gov

Key findings from research on BDE-49 and zebrafish include:

Morphological Impairments: Exposure to BDE-49 has been shown to cause dose-dependent morphological defects, with severe dorsal curvatures of the tail being a prominent observation. nih.gov

Neurotoxicity: The compound has been identified as a developmental neurotoxicant, impairing touch-escape responses in larval zebrafish. nih.gov

It is noteworthy that the toxic effects of BDE-49 on zebrafish were found to be similar in scope to those of the more extensively studied congener, BDE-47, suggesting that lower brominated PBDEs may share common mechanisms of toxicity in aquatic vertebrates. nih.gov

Terrestrial Ecotoxicity Assessments (excluding human health)

The contamination of terrestrial ecosystems with PBDEs is a growing concern, with potential impacts on soil health and plant life.

Effects on Soil Microorganisms and Invertebrates

Comprehensive studies specifically detailing the effects of this compound on soil microorganisms and invertebrates are limited. The field of soil ecotoxicology utilizes a range of standardized tests to assess the impact of chemicals on organisms such as earthworms and various microorganisms responsible for nutrient cycling. labcorp.comect.de These assessments often focus on endpoints like survival, growth, and reproduction. researchgate.net While the broader class of PBDEs is known to be toxic to some soil organisms, specific data for the BDE-49 congener is not widely available.

Plant Responses and Uptake Effects

The uptake and effects of PBDEs in terrestrial plants are an area of active research. Studies have shown that some plants are capable of taking up PBDEs from contaminated soil. mdpi.com For example, research on rice (Oryza sativa) has demonstrated that exposure to BDE-47 can trigger defense mechanisms within the plant. mdpi.com However, specific research on the uptake and physiological responses of terrestrial plants to this compound is scarce.

Biomarker Studies in Wildlife for Exposure and Effects Assessment

Biomarkers are crucial tools for assessing the exposure of wildlife to environmental contaminants and the potential for adverse health effects. In ecotoxicological studies, biomarkers can range from molecular-level changes to physiological responses. nih.gov For PBDEs, research has often focused on biomarkers related to oxidative stress, endocrine disruption, and neurotoxicity. nih.gov

While biomarker studies have been conducted for various PBDEs in different wildlife species, specific research targeting this compound is not as prevalent. The detection of BDE-49 in the tissues of fish and wildlife species underscores the exposure of these organisms to the compound. nih.gov The developmental neurotoxicity observed in zebrafish, for instance, serves as a clear indicator of a biological effect. nih.gov However, more extensive biomarker studies across a broader range of wildlife are needed to fully understand the sublethal effects of BDE-49 in natural populations.

Analytical Methodologies for Detection and Quantification of Tetrabromodiphenyl Ethers

Sample Preparation and Extraction Techniques for Diverse Environmental Matrices

The initial and one of the most critical steps in the analysis of 2,2',3,5-tetrabromodiphenyl ether is the sample preparation, which involves extracting the analyte from the sample matrix and removing interfering substances. The choice of technique is highly dependent on the physicochemical properties of the analyte, its concentration, and the complexity of the sample matrix. conicet.gov.ar

For aqueous samples such as river or lake water, Liquid-Liquid Extraction (LLE) has been traditionally used. A common approach involves extracting the water sample with a mixture of hexane (B92381) and methyl tert-butyl ether (MTBE). researchgate.net To handle more complex matrices and to improve efficiency and reduce solvent consumption, various other techniques have been developed.

Solid-Phase Extraction (SPE) is a widely adopted technique where the sample is passed through a cartridge containing a solid sorbent that retains the analyte. nih.gov The analyte is then eluted with a small volume of an organic solvent. nih.gov This method is considered more environmentally friendly than traditional LLE due to the reduced solvent usage. nih.gov

More advanced and greener extraction techniques include Pressurized Liquid Extraction (PLE) , Microwave-Assisted Extraction (MAE) , and Ultrasound-Assisted Extraction (UAE) . conicet.gov.ar MAE, for instance, significantly reduces solvent use and extraction time for solid samples like sewage sludge and biological tissues. conicet.gov.ar UAE is another efficient method for extracting PBDEs from solid matrices like soil and sediment, often using a hexane/MTBE mixture. researchgate.net

Miniaturized extraction techniques have gained prominence for their efficiency and minimal solvent consumption. These include Solid-Phase Microextraction (SPME) , where a fused silica (B1680970) fiber coated with a stationary phase is exposed to the sample, and Dispersive Liquid-Liquid Microextraction (DLLME) , which involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample to form a cloudy solution, enabling rapid analyte transfer. nih.govnih.gov

A summary of various extraction techniques is presented below:

Table 1: Comparison of Extraction Techniques for Tetrabromodiphenyl Ethers| Extraction Technique | Matrix | Solvents/Sorbents | Key Principle | Reference |

|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Water | Hexane/Methyl tert-butyl ether (MTBE) | Partitioning of the analyte between two immiscible liquid phases. | researchgate.net |

| Solid-Phase Extraction (SPE) | Water | Various solid sorbents (e.g., C18, silica) | Adsorption of the analyte onto a solid phase, followed by elution with a solvent. | nih.gov |

| Microwave-Assisted Extraction (MAE) | Sewage sludge, tissues | Polar and non-polar solvent mixtures | Use of microwave energy to heat solvents and accelerate analyte extraction from a solid matrix. | conicet.gov.ar |

| Ultrasound-Assisted Extraction (UAE) | Soil, sediment | Hexane/MTBE | Use of ultrasonic waves to create cavitation, enhancing solvent penetration and analyte extraction. | researchgate.net |

| Solid-Phase Microextraction (SPME) | Liquid or gas samples | Polymer-coated fiber | Partitioning of analytes from the sample into a sorbent coating on a fiber. | nih.gov |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Aqueous samples | Extraction solvent and a dispersive solvent | Formation of a fine emulsion to maximize the surface area for rapid analyte transfer. | nih.gov |

Advanced Instrumental Analysis Methods

Following sample preparation and cleanup, the extracts are analyzed using high-resolution chromatographic techniques coupled with sensitive detectors. The choice of instrumental method is critical for achieving the low detection limits and high selectivity required for the analysis of this compound. nih.gov

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful and widely used technique for the determination of PBDEs. thermofisher.com The gas chromatograph separates the different PBDE congeners based on their boiling points and interaction with the capillary column. thermofisher.com The separated compounds then enter the mass spectrometer, where they are ionized, fragmented, and detected. The use of a triple quadrupole mass spectrometer in Selected Reaction Monitoring (SRM) mode provides high selectivity and sensitivity, allowing for the accurate quantification of target analytes even in complex environmental samples. thermofisher.com Advanced electron ionization (AEI) sources can further enhance the sensitivity of the analysis. thermofisher.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another key analytical technique, particularly useful for the analysis of a broad range of environmental contaminants. eurofins.com In this method, the separation is achieved in the liquid phase, which can be advantageous for less volatile or thermally labile compounds. The use of Ultra-Performance Liquid Chromatography (UPLC) can provide faster analysis times and better resolution compared to conventional HPLC. mdpi.com Similar to GC-MS/MS, the coupling with a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode allows for highly selective and sensitive detection. eurofins.com

High-Performance Liquid Chromatography (HPLC) can also be used for the separation of PBDEs. researchgate.net However, when used with conventional detectors like UV-Vis, the detection limits may be higher compared to mass spectrometric methods. researchgate.net Therefore, for trace-level analysis of this compound, HPLC is often coupled with a mass spectrometer.

Table 2: Overview of Instrumental Analysis Methods

| Instrumental Method | Principle | Advantages | Common Application | Reference |

|---|---|---|---|---|

| GC-MS/MS | Separation by gas chromatography, detection by tandem mass spectrometry. | High sensitivity, high selectivity, excellent separation for volatile compounds. | Trace analysis of PBDEs in environmental and biological samples. | thermofisher.com |

| LC-MS/MS | Separation by liquid chromatography, detection by tandem mass spectrometry. | Suitable for a wide range of compounds, including less volatile ones. | Analysis of PBDEs and their metabolites in complex matrices. | eurofins.com |

| HPLC | Separation by liquid chromatography with various detectors. | Versatile and widely available. | Can be used for separation, but may lack the sensitivity of MS for trace analysis. | researchgate.net |

Quality Assurance and Quality Control Protocols

To ensure the generation of reliable and defensible data, stringent Quality Assurance (QA) and Quality Control (QC) protocols are essential in the analysis of this compound. eurachem.orgucf.edu These protocols encompass the entire analytical process, from sample collection to data reporting. epa.gov

Key components of a robust QA/QC program include:

Method Validation: The analytical method must be thoroughly validated to demonstrate its fitness for purpose. This involves assessing parameters such as linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ). eurachem.org

Use of Reference Materials: Certified Reference Materials (CRMs) and Standard Reference Materials (SRMs) with known concentrations of PBDEs are analyzed alongside environmental samples to verify the accuracy of the measurements. eurachem.org

Internal and Surrogate Standards: To correct for analytical variability and matrix effects, isotopically labeled analogues of the target compounds are often added to the samples before extraction. eurofins.com

Blanks: Method blanks, field blanks, and solvent blanks are analyzed to monitor for potential contamination during the analytical process.

Calibration: The instrument is calibrated using a series of standards of known concentrations to establish a calibration curve for quantification. cdc.gov

Proficiency Testing: Participation in inter-laboratory comparison studies and proficiency testing schemes helps to assess the laboratory's performance against other laboratories. eurachem.org

Documentation: All procedures, results, and QA/QC data must be meticulously documented to ensure traceability and allow for independent review. ucf.edu

Adherence to international standards such as ISO/IEC 17025 provides a framework for ensuring the technical competence of the laboratory and the validity of its results. eurachem.org

Development of Novel Analytical Approaches and Biosensors

The field of analytical chemistry is continuously evolving, with ongoing research focused on developing faster, more sensitive, and more cost-effective methods for detecting environmental pollutants like this compound.

One promising area of research is the development of biosensors . google.comnih.gov A biosensor is an analytical device that combines a biological recognition element (such as an antibody, enzyme, or nucleic acid) with a physicochemical transducer to detect a target analyte. dergipark.org.tr These devices have the potential for rapid, on-site screening of environmental samples. google.com For example, electrochemical biosensors have been developed for the detection of phenolic compounds, which share some structural similarities with the hydroxylated metabolites of PBDEs. dergipark.org.tr While the development of a biosensor highly specific for this compound is a complex challenge, the continuous advancements in recognition elements and transducer technologies hold promise for future applications. nih.gov

Other novel approaches include the exploration of advanced materials for sample preparation and the use of high-resolution mass spectrometry for more comprehensive characterization of contaminants. Techniques like surface-enhanced Raman spectroscopy are also being investigated for their potential in in-situ monitoring of organic pollutants in water. cdc.gov These innovative approaches aim to overcome the limitations of traditional methods and provide more powerful tools for environmental monitoring and risk assessment.

Regulatory Landscape and Research Contributions to Environmental Policy

International Conventions and Agreements (e.g., Stockholm Convention on Persistent Organic Pollutants)

The primary international treaty governing the control of persistent organic pollutants (POPs) is the Stockholm Convention. In 2009, at its fourth meeting, the Conference of the Parties to the Stockholm Convention decided to list "Tetrabromodiphenyl ether and pentabromodiphenyl ether" in Annex A for elimination. epa.govchemicalbook.com This listing was based on the recommendation of the Persistent Organic Pollutants Review Committee, which considered the risk profile and risk management evaluation for commercial pentabromodiphenyl ether. chemicalbook.com

The Convention allows for specific exemptions, such as the recycling of articles that may contain these substances, with the ultimate objective of their complete elimination. epa.gov This specific exemption is set to expire, at the latest, in 2030. epa.gov The Conference of the Parties periodically evaluates the progress made by member nations toward the elimination of these brominated diphenyl ethers contained in articles. epa.govchemicalbook.com

National and Regional Regulations Impacting Research Directions

On a national and regional level, regulations have also been implemented that impact the production, use, and research of tetrabromodiphenyl ethers. These regulations, much like the Stockholm Convention, often address the broader category of PBDEs or specific commercial mixtures rather than individual congeners like 2,2',3,5'-tetrabromodiphenyl ether.

In the European Union , the regulation of PBDEs is addressed under multiple directives. The Restriction of Hazardous Substances (RoHS) Directive restricts the use of certain hazardous substances in electrical and electronic equipment. chemicalbook.com Furthermore, tetrabromodiphenyl ether is listed under the EU's POPs Regulation (Regulation (EU) 2019/1021), which aims to eliminate or restrict the production and use of persistent organic pollutants. epa.gov This regulation sets concentration limits for these substances in articles and mixtures. epa.gov

In the United States , the Environmental Protection Agency (EPA) has taken action under the Toxic Substances Control Act (TSCA). The EPA has promulgated a Significant New Use Rule (SNUR) for various PBDEs, including the tetrabromodiphenyl ether group. chemicalbook.com This rule requires manufacturers and importers to notify the EPA before commencing any new use of these substances, providing the agency with the opportunity to evaluate and, if necessary, prohibit or limit the activity. chemicalbook.com The EPA also facilitated a voluntary phase-out of penta- and octa-BDE commercial mixtures. chemicalbook.com

These broad regulatory actions, targeting entire classes of compounds, have directed research efforts towards the most prevalent and toxic congeners within those classes to support risk assessments and justify the regulations.

Role of Scientific Research in Informing Chemical Management Policies

Scientific research plays a critical role in informing and shaping chemical management policies. For PBDEs, research on their environmental persistence, bioaccumulation, and toxicity has been fundamental to the establishment of international and national regulations. chemicalbook.com However, the vast majority of this research has concentrated on the most abundant congeners found in environmental and human samples, such as BDE-47, BDE-99, and BDE-209.

The focus on these specific congeners is a direct consequence of their prevalence in commercial flame-retardant mixtures. As illustrated in the table below, the composition of typical commercial PentaBDE mixtures is dominated by a few key congeners.

Composition of a Typical Commercial Pentabromodiphenyl Ether (PentaBDE) Mixture

| Congener | Chemical Name | Fraction in Mixture |

|---|---|---|

| BDE-47 | 2,2',4,4'-Tetrabromodiphenyl ether | 38–42% |

| BDE-99 | 2,2',4,4',5-Pentabromodiphenyl ether | 45–49% |

| BDE-100 | 2,2',4,4',6-Pentabromodiphenyl ether | 7.8–13% |

| BDE-153 | 2,2',4,4',5,5'-Hexabromodiphenyl ether | 5.3–5.4% |

| BDE-154 | 2,2',4,4',5,6'-Hexabromodiphenyl ether | 2.7–4.5% |

| BDE-85 | 2,2',3,4,4'-Pentabromodiphenyl ether | 2.2–3.0% |

Source: chemicalbook.com

This compositional reality has meant that research funding and regulatory data requirements have prioritized the study of these major components. Consequently, there is a significant lack of specific toxicological and environmental data for less abundant congeners like 2,2',3,5'-tetrabromodiphenyl ether.

The policy-making process, therefore, has largely been based on a "class-based" or "mixture-based" approach. The scientific evidence demonstrating the persistence, bioaccumulation, and toxicity of the major congeners in PentaBDE mixtures provided a sufficient basis for regulators to take action on the entire commercial product. This approach is pragmatic, as it avoids the lengthy and resource-intensive process of assessing every single congener, many of which are present in only trace amounts.

Research Gaps, Challenges, and Future Directions in Tetrabromodiphenyl Ether Studies

Addressing Analytical Limitations and Methodological Advancements

A primary challenge in understanding the environmental fate and impact of tetrabromodiphenyl ethers is the difficulty in their accurate detection and quantification. The analysis of PBDEs is often hampered by the thermal instability of higher-brominated congeners and low solubility, which can lead to underestimation of their concentrations in environmental matrices like soil and sediment. nih.gov

Methodological challenges include:

Thermal Degradation: During gas chromatography (GC) analysis, the heat of the injection port can cause bromine atoms to break off from PBDE molecules. This can lead to the incorrect identification of a parent congener as a lower-brominated one, skewing concentration data. cdc.gov

Co-elution: Certain PBDE congeners can co-elute with other persistent organic pollutants during analysis. For instance, BDE-154 often co-elutes with 2,2',4,4',5,5'-hexabromobiphenyl (B1200347) (PBB-153), requiring specialized, long GC columns to ensure their separation. cdc.gov

Standard Availability: The accurate quantification of the 209 different PBDE congeners is often limited by the commercial availability of analytical standards for each specific isomer. cdc.gov This can result in either under- or overestimation of concentrations when relative response factors from a different congener are used. cdc.gov

Future advancements must focus on developing more robust analytical methods. While techniques like gas chromatography coupled with mass spectrometry (GC/MS) are standard, there is a need for methods that minimize thermal degradation. nih.govcdc.gov Furthermore, improving extraction techniques is crucial. Solid-phase extraction (SPE) is a cost-effective method but can be time-consuming and suffer from poor reproducibility. nih.gov Developing optimized extraction and clean-up methods, such as those combining different detection systems for analytes of varying polarity, is essential for sensitive and selective analysis in complex samples. oup.com

Table 1: Common Analytical Techniques and Challenges for PBDEs

| Technique/Method | Application | Advantages | Limitations & Challenges |

| Gas Chromatography/Mass Spectrometry (GC/MS) | Primary method for separation and detection of PBDE congeners in environmental and biological samples. cdc.gov | High sensitivity and specificity for many congeners. | Thermal degradation of higher-brominated congeners; potential for misidentification; co-elution with other compounds. cdc.gov |

| Solid Phase Extraction (SPE) | Extraction and pre-concentration of analytes from liquid samples (e.g., water). nih.gov | Cost-effective; allows for simultaneous processing of multiple samples. nih.gov | Time-consuming; potential for cartridge plugging and background interference; variable reproducibility. nih.gov |

| Ultrasonic-Assisted Extraction (UAE) | Extraction from solid matrices like sewage sludge and biological tissues. nih.gov | Generally faster than traditional Soxhlet extraction. | Can have lower extraction recoveries compared to other methods. nih.gov |

Elucidating Complex Environmental Transformation Pathways

Tetrabromodiphenyl ethers can be altered in the environment through various physical, chemical, and biological processes, creating a complex web of transformation products that may have different properties and toxicities than the parent compound. A significant research gap is the full elucidation of these pathways.

Photochemical Transformation: Under UV irradiation, such as from sunlight, tetrabromodiphenyl ethers can degrade. Studies on BDE-47 show this process involves the loss of bromine atoms, often starting at the ortho positions, to form less-brominated congeners like 2,4,4'-tribromodiphenyl ether (BDE-28). nih.gov These less-brominated products can be more volatile, facilitating their transport in the atmosphere as secondary pollutants. nih.gov Environmental factors can influence this process; for example, the presence of ferric ions (Fe(III)) and chloride ions in coastal waters can enhance the photochemical transformation of BDE-47. nih.gov

Biodegradation: Microorganisms in soil and sediment can degrade PBDEs. The primary degradation mechanisms are believed to involve three main pathways: debromination (the removal of bromine atoms), hydroxylation (the addition of hydroxyl groups), and the cleavage of the ether bond that links the two phenyl rings. nih.gov Studies on the degradation of decabromodiphenyl ether (BDE-209) by bacteria have shown a stepwise debromination process, forming various lower-brominated congeners. nih.govresearchgate.net It is hypothesized that higher-brominated PBDEs are first transformed into lower-brominated or hydroxylated forms, which are then more susceptible to ring-opening and complete breakdown. nih.gov

Oxidative Degradation: Chemical oxidation is another transformation route. Research on BDE-209 has shown that it can be effectively oxidized by potassium permanganate (B83412), leading to cleavage of the ether bond to form pentabromophenol (B1679275) and the generation of hydroxylated PBDEs. acs.org The formation of these hydroxylated metabolites is a concern, as they have been shown in some cases to have stronger toxicities than the parent PBDEs. acs.org

Future research must focus on identifying the full spectrum of transformation products and understanding the kinetics of these reactions under different environmental conditions. This is crucial for developing accurate environmental fate models.

Comprehensive Ecological Effects Characterization across Trophic Levels

The bioaccumulative nature of tetrabromodiphenyl ethers means they can concentrate in organisms and magnify up the food chain, posing a risk to ecosystems. While studies on BDE-47 have provided insight, a comprehensive characterization of effects across all trophic levels is still needed, especially for less-studied congeners.

Producers (Plants and Algae): At the base of the food web, BDE-47 has been shown to inhibit photosynthesis in the mangrove species Kandelia obovata. mdpi.comresearchgate.net This was associated with a decrease in stomatal density and damage to the ultrastructure of chloroplasts within the leaves. mdpi.comresearchgate.net In various algae species, BDE-47 exposure can cause damage to chloroplasts and mitochondrial membranes. nih.gov

Invertebrates and Fish: BDE-47 is known to bioaccumulate in aquatic organisms. nih.gov In fish such as the Nile Tilapia (Oreochromis niloticus), trophic exposure to BDE-47 at environmentally relevant concentrations resulted in changes to various biological markers, including enzymes related to detoxification and oxidative stress. nih.govresearchgate.net Studies on zebrafish (Danio rerio) eleutheroembryos are used to evaluate the bioconcentration and biotransformation of BDE-47 and its metabolites. oup.comoup.com

Mammals: In laboratory studies, perinatal exposure of mice to BDE-47 led to its accumulation in blood, brain, liver, and adipose tissues of both dams and their offspring. nih.gov This exposure was also linked to dose-dependent growth retardation and altered performance in behavioral tests, indicating developmental neurotoxicity. nih.gov

A significant challenge is to understand how these effects at the individual level translate to population- and ecosystem-level impacts. Future research should aim to build a more complete picture of the trophic transfer and biomagnification of various tetrabromodiphenyl ether congeners and their transformation products.

Table 2: Observed Ecological Effects of BDE-47 Across Different Trophic Levels

| Trophic Level | Organism/System | Observed Effects | Reference(s) |

| Producers | Mangrove (Kandelia obovata) | Inhibited photosynthetic capacity, decreased stomatal density, damage to chloroplast ultrastructure. | mdpi.com, researchgate.net |

| Producers | Algae (Skeletonema costatum) | Cell deformation, damage to chloroplasts and mitochondrial membranes. | nih.gov |

| Primary/Secondary Consumers | Fish (Oreochromis niloticus) | Altered hepatosomatic and gonadosomatic indices, changes in biomarker responses (e.g., AChE, GST). | nih.gov, researchgate.net |

| Secondary Consumers | Fish (Zebrafish, Danio rerio) | Bioaccumulation and biotransformation into metabolites, developmental deformities (e.g., edemas, spinal deformation). | oup.com, oup.com, researchgate.net |

| Tertiary Consumers | Mice (C57BL/6J) | Accumulation in multiple organ systems, developmental neurotoxicity, growth retardation, behavioral deficits. | nih.gov |

Development of Sustainable Remediation Technologies and Cost-Benefit Analyses

Removing persistent organic pollutants like tetrabromodiphenyl ethers from soil, sediment, and water requires effective and sustainable technologies. While several methods are under investigation, their large-scale application and economic feasibility remain a challenge.

Emerging Remediation Technologies: Research has shown promise in several areas. The use of bimetallic nanoparticles, such as nickel-iron (Ni/Fe), can effectively degrade PBDEs in soil through a process of debromination. researchgate.net Biological methods, which are often low-cost, are also being explored. taylorfrancis.com These include biodegradation by specific bacterial strains capable of breaking down PBDEs and phytoremediation, where plants are used to extract or degrade contaminants. researchgate.nettaylorfrancis.com Other documented techniques for PBDE-contaminated soil include electrokinetic treatment and photocatalysis. researchgate.net

Cost-Benefit Analysis (CBA): A major challenge in remediation is justifying the expense. Cost-benefit analysis is a tool used to assess the economic sustainability of remediation alternatives by comparing their costs to their benefits. nih.gov However, applying CBA to environmental projects is complex. While the costs of a technology are relatively straightforward to calculate, the "benefits"—such as restored ecosystem services or avoided health problems—are difficult to monetize. nih.govupenn.edu For nature-based solutions like phytoremediation, there is a particular need for a more comprehensive CBA framework that accounts for post-remediation impacts and end-of-life management of contaminated biomass. cardiff.ac.uk The high cost of traditional excavation and disposal methods underscores the importance of developing and properly evaluating more sustainable and cost-effective alternatives. nih.gov

Future work should focus on optimizing the efficiency of these sustainable technologies and moving them from the laboratory to field-scale applications. Concurrently, developing robust and standardized frameworks for cost-benefit analysis will be essential for making informed decisions on remediation strategies. cardiff.ac.uk

Table 3: Overview of Remediation Technologies for PBDEs

| Technology | Principle | Status/Findings | Reference(s) |

| Nanoremediation | Use of bimetallic nanoparticles (e.g., Ni/Fe) to chemically degrade PBDEs via debromination. | Demonstrated effective degradation of BDE-209 in soil at ambient temperatures. | researchgate.net |

| Biodegradation | Use of microorganisms (bacteria, fungi) to break down PBDEs through metabolic processes. | Specific bacterial strains have been isolated that can degrade BDE-209 under aerobic conditions. | researchgate.net, nih.gov |

| Phytoremediation | Use of plants to absorb, accumulate, or degrade contaminants from soil and water. | Considered a sustainable, nature-based solution, with phytoextraction being a primary mechanism. | researchgate.net, cardiff.ac.uk |

| Photocatalysis | Use of a semiconductor catalyst and light to generate reactive oxygen species that degrade pollutants. | Documented as an effective technique for eliminating brominated flame retardants. | researchgate.net |

| Excavation and Disposal | Physical removal of contaminated soil and transport to a landfill. | A traditional method, often with the lowest net present value (i.e., highest cost). | nih.gov |

Comparative Studies with Emerging Flame Retardants and Predictive Modeling

As legacy PBDEs are phased out, they are being replaced by novel or emerging flame retardants. A critical research direction is to understand if these replacements are truly safer or if they pose similar environmental risks.

Comparative Studies: Many emerging flame retardants share properties with PBDEs, such as being additive (not chemically bound to products) and having low water solubility. acs.org Studies in Norway have detected emerging flame retardants like decabromodiphenylethane (DBDPE) and 1,2-bis(2,4,6-tribromophenoxy)ethane (B127256) (BTBPE) in sewage sludge, seepage water, and sediment. researchgate.net While the concentrations of legacy PBDEs are often higher, the presence of these newer compounds confirms their release into the environment. researchgate.netnih.gov The biotransformation of these novel flame retardants appears to follow similar metabolic pathways as PBDEs, including debromination and hydroxylation, suggesting they could have similar bioaccumulation potential. nih.gov

Predictive Modeling: Environmental fate and transport models are crucial tools for predicting how chemicals like tetrabromodiphenyl ethers will move and persist in the environment. nih.govresearchgate.netresearchgate.net Models such as the Fate and Transport model for Hydrophobic Pollutants (FTHP) can be used to simulate congener-specific biodegradation in sediments and evaluate the effectiveness of different management scenarios like dredging or biostimulation. nih.gov However, the accuracy of these models is highly dependent on the quality of the input data. A significant challenge is the lack of well-known degradation rates for PBDEs in key media like soil and sediment, which strongly influences model predictions of persistence. researchgate.net

Future research must prioritize the parallel study of emerging flame retardants to avoid repeating the cycle of replacing one persistent pollutant with another. This requires generating robust physicochemical and toxicological data for these new compounds. Simultaneously, improving the accuracy of predictive models by obtaining better empirical data on degradation rates and transformation pathways will be essential for proactive environmental management. researchgate.netusna.edu

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for detecting 2,2',3,5-tetrabromodiphenyl ether in environmental samples?

- Methodology : Use gas chromatography with electron capture detection (GC-ECD) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity and congener-specific resolution. Calibration standards (e.g., 50 µg/mL solutions in isooctane) should be validated against certified reference materials (CRMs) such as BDE-42S (CAS 446254-18-8) . Quantify using isotope dilution techniques to correct for matrix effects.

Q. How can researchers distinguish this compound from structurally similar PBDE congeners?

- Methodology : Employ high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) to resolve positional isomerism. For example, compare retention times and fragmentation patterns against authenticated standards (e.g., BDE-47 vs. BDE-42) and cross-reference with spectral libraries . Principal component analysis (PCA) of congener profiles can further differentiate contamination sources .

Q. What are the key environmental matrices for monitoring BDE-42 contamination?

- Methodology : Prioritize lipid-rich biota (e.g., fish, marine mammals) and sediments due to PBDEs' lipophilicity and persistence. In human studies, analyze breast milk and adipose tissue, as PBDEs bioaccumulate exponentially in these matrices . Use Soxhlet extraction or accelerated solvent extraction (ASE) with silica gel cleanup to isolate target analytes .

Advanced Research Questions

Q. How can experimental designs optimize reductive debromination studies for BDE-42?

- Methodology : Test zero-valent metals (e.g., zinc or iron) combined with electron donors like ascorbic acid under anaerobic conditions. Monitor reaction kinetics via GC-MS to identify intermediate products (e.g., tribrominated congeners) and assess debromination pathways. Control pH and temperature to enhance reaction efficiency, as demonstrated for BDE-47 .

Q. What strategies resolve contradictions in temporal trends of PBDE accumulation across regions?

- Methodology : Conduct meta-analyses stratified by geographic location and trophic levels. For example, compare time-series data from Swedish biota (showing plateaued levels) with North American samples (exponential increases). Normalize results to lipid content and account for regulatory differences (e.g., EU restrictions vs. U.S. usage patterns) .

Q. How do hydroxylated metabolites of BDE-42 influence toxicity mechanisms in mammalian models?

- Methodology : Expose in vitro systems (e.g., 3T3-L1 adipocytes) to BDE-42 and its hydroxylated derivatives. Use transcriptome sequencing to identify dysregulated pathways (e.g., adipogenesis, oxidative stress). Validate findings with in vivo zebrafish models, assessing developmental endpoints like retinal or skeletal malformations .

Q. What role do cytosolic sulfotransferases (SULTs) play in BDE-42 metabolism?

- Methodology : Incubate BDE-42 with recombinant SULT isoforms (e.g., SULT1A1) and analyze metabolite formation via LC-HRMS. Compare kinetic parameters (Km, Vmax) with other PBDEs (e.g., BDE-47) to assess substrate specificity. Correlate findings with in silico docking studies to predict binding affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.